4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Description
4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic amino acid derivative featuring:
- Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group at position 2 provides temporary amine protection, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under basic conditions .
- Carboxylic acid backbone: The butanoic acid moiety enables incorporation into peptide chains or conjugation with other biomolecules.
This compound is critical in peptide synthesis, particularly for introducing unnatural amino acids with tailored side chains. Its structural analogs vary in substituents, stereochemistry, and functional groups, which modulate reactivity, optical activity, and biological interactions.
Properties
Molecular Formula |
C23H27NO5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
LUTPSNMZZXXHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the tert-Butoxy Group: The tert-butoxy group is introduced by reacting the protected amino acid with tert-butyl alcohol in the presence of an acid catalyst.
Final Product Formation: The final product, 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, is obtained by purifying the reaction mixture through techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid to form a peptide bond.
Substitution Reactions: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds resulting in dipeptides, tripeptides, etc.
Substitution: Introduction of new functional groups replacing the tert-butoxy group.
Scientific Research Applications
4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Material Science: Used in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The tert-butoxy group provides additional stability to the molecule. The protected amino acid can then undergo coupling reactions to form peptide bonds. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Structural Features and Substituents
Key structural differences among analogs include:
Key Observations :
- Position 4 modifications (e.g., tert-butoxy, tetrazolyl, piperidinyl) dictate solubility, stability, and intermolecular interactions.
- Stereochemistry: Compounds like (2S,3R)-configured analogs exhibit distinct optical activities ([α]D values range from +2.3 to −11.3) compared to non-chiral derivatives .
- Functional groups : Ketones (4-oxo) enable nucleophilic additions, while tetrazoles mimic carboxylic acids without ionization .
Key Observations :
Analytical and Optical Data
Optical purity and structural confirmation are critical for applications:
Biological Activity
4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as FMOC-O-t-butyl-L-threonine, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms, efficacy, and related research findings.
- Molecular Formula : C24H27NO5
- Molecular Weight : 409.482 g/mol
- CAS Number : 1276694-30-4
- IUPAC Name : (2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
The compound exhibits biological activity primarily through its role as a protein degrader building block. It is designed to interact with specific proteins, potentially leading to their degradation. This mechanism is crucial in therapeutic applications where modulation of protein levels is desired, such as in cancer treatment and other diseases characterized by protein dysregulation.
Efficacy in Research Studies
- Protein Interaction Studies : Research has shown that derivatives of this compound can effectively bind to target proteins, influencing their stability and function. For example, studies involving the inhibition of type III secretion systems have demonstrated that similar compounds can reduce pathogenicity in certain bacteria by disrupting protein secretion pathways .
- Cell Viability Assays : The compound has been evaluated for cytotoxicity across various cell lines. Initial findings suggest that at certain concentrations, it does not exhibit significant cytotoxic effects, making it a candidate for further development in therapeutic contexts .
- Inhibition Studies : Inhibitory effects on certain enzyme activities have been observed, indicating potential applications in modulating metabolic pathways .
Study 1: Inhibition of Type III Secretion Systems
A dissertation highlighted the efficacy of compounds similar to 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid in inhibiting type III secretion systems (T3SS) in pathogenic bacteria. The study reported a concentration-dependent inhibition, with compounds achieving over 80% inhibition at specific dosages .
Study 2: Cytotoxicity and Selectivity
In a comparative study on various amino acid derivatives, researchers found that while some derivatives exhibited cytotoxic properties, others showed selective inhibition of target proteins without affecting cell viability significantly. This selectivity is critical for developing therapeutic agents with minimal side effects .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example:
Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic medium (e.g., NaHCO₃) at 0–5°C to prevent racemization .
tert-Butoxy Introduction : The tert-butoxy group is introduced via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions (e.g., THF, DMF) .
Carboxylic Acid Activation : The final carboxylic acid is stabilized under acidic workup (e.g., TFA) to avoid side reactions.
- Purification : Intermediates are purified via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Final product purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR .
Q. How do researchers confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: Fmoc aromatic protons (δ 7.3–7.8 ppm), tert-butoxy singlet (δ 1.2 ppm), and α-proton doublet (δ 4.2–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 438.2) .
- TLC Monitoring : Rf values (e.g., 0.5 in EtOAc/hexane 3:7) track reaction progress .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the tert-butoxy group without side products?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Avoid protic solvents to prevent hydrolysis .
- Temperature Control : Maintain −20°C during tert-butylation to suppress elimination reactions. Microwave-assisted synthesis (50–60°C, 30 min) can enhance yields by 15–20% .
- Catalyst Screening : Employ DMAP or DBU to accelerate tert-butoxy coupling. Monitor by ¹⁹F NMR if fluorinated analogs are involved .
- Data Contradiction Analysis : While reports high yields (80–85%) with microwave methods, notes 60–70% yields under conventional heating, highlighting the need for controlled dielectric heating .
Q. What strategies mitigate racemization during Fmoc deprotection in peptide synthesis?
- Methodological Answer :
- Deprotection Conditions : Use 20% piperidine in DMF for ≤10 min to minimize base-induced racemization. Add HOBt (1 equiv) to stabilize the amino intermediate .
- Stereochemical Monitoring : Circular dichroism (CD) or chiral HPLC (Chiralpak AD-H column) detects enantiomeric excess (>98% required for bioactive peptides) .
- Case Study : shows that substituting DMF with NMP reduces racemization by 5% in proline-containing sequences .
Q. How does the tert-butoxy group influence solubility and bioactivity in peptide conjugates?
- Methodological Answer :
- Solubility : The tert-butoxy group enhances lipophilicity (logP +1.2 vs. unmodified analogs), improving membrane permeability in cell-based assays .
- Bioactivity : In SAR studies (), tert-butoxy-substituted analogs showed 3-fold higher protease inhibition (IC₅₀ = 12 nM) compared to methoxy derivatives due to steric hindrance .
- Table : Comparative Bioactivity of Structural Analogs
| Compound | Protease IC₅₀ (nM) | LogP |
|---|---|---|
| tert-Butoxy derivative | 12 | 3.2 |
| Methoxy derivative | 35 | 2.1 |
| Unmodified (COOH) | 120 | 1.8 |
| Data from enzymatic assays in . |
Data Interpretation & Troubleshooting
Q. How should researchers resolve discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify diastereomers or residual solvents. For example, a δ 2.5 ppm triplet may indicate unreacted tert-butanol .
- Crystallography : Single-crystal X-ray diffraction () confirms absolute configuration if chiral centers are ambiguous .
- Batch Comparison : Statistical analysis (e.g., PCA of NMR spectra) identifies outlier batches due to moisture-sensitive intermediates .
Q. What advanced techniques characterize this compound’s interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized enzymes (e.g., HIV protease in ), with KD values <100 nM indicating high affinity .
- Molecular Dynamics (MD) Simulations : Predict binding poses using docking software (AutoDock Vina). The tert-butoxy group occupies hydrophobic pockets in 70% of simulations .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = −45 kJ/mol) during target binding, correlating with thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
